An In-depth Technical Guide to 2-Iodothioanisole: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Iodothioanisole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodothioanisole (also known as 1-Iodo-2-(methylthio)benzene), a key chemical intermediate in organic synthesis and a molecule of interest in drug discovery. This document details its physicochemical properties, predicted spectroscopic data, a plausible synthesis protocol, and its potential role as a cyclooxygenase-2 (COX-2) inhibitor.
Core Data Presentation
Quantitative data for 2-Iodothioanisole is summarized in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 33775-94-9 | [1] |
| Molecular Formula | C₇H₇IS | [1] |
| Molecular Weight | 250.10 g/mol | [1] |
| Appearance | Light yellow to brown liquid | |
| Boiling Point | 129 °C | |
| Density (Predicted) | 1.78 ± 0.1 g/cm³ | |
| Refractive Index | 1.682 | |
| Storage Temperature | 2-8°C, protect from light | [1] |
| SMILES | CSC1=CC=CC=C1I | [1] |
Chemical Structure
Caption: 2D structure of 2-Iodothioanisole.
Spectroscopic Data (Predicted)
Disclaimer: Experimental spectroscopic data for 2-Iodothioanisole was not available in the referenced literature. The following data is predicted based on the known spectra of analogous compounds (e.g., 2-iodoanisole, thioanisole) and fundamental principles of spectroscopy.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.8 - 7.9 | Doublet of doublets (dd) | ~ 8.0, 1.5 | Aromatic CH (ortho to I) |
| ~ 7.2 - 7.4 | Triplet of doublets (td) | ~ 8.0, 1.5 | Aromatic CH (para to I) |
| ~ 7.0 - 7.2 | Doublet of doublets (dd) | ~ 8.0, 1.5 | Aromatic CH (ortho to SMe) |
| ~ 6.8 - 7.0 | Triplet of doublets (td) | ~ 8.0, 1.5 | Aromatic CH (meta to I) |
| ~ 2.5 | Singlet (s) | - | S-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 | Aromatic C-S |
| ~ 139 | Aromatic C-H |
| ~ 129 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 125 | Aromatic C-H |
| ~ 95 | Aromatic C-I |
| ~ 15 | S-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (S-CH₃) |
| ~ 1580, 1470, 1440 | Medium-Strong | Aromatic C=C Bending |
| ~ 750 | Strong | ortho-disubstituted C-H Bending |
| 700 - 600 | Medium | C-S Stretch |
| 600 - 500 | Medium-Strong | C-I Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 250 | High | [M]⁺ (Molecular Ion) |
| 235 | Medium | [M - CH₃]⁺ |
| 123 | Medium | [M - I]⁺ |
| 108 | Medium | [C₆H₄S]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
Proposed Synthesis of 2-Iodothioanisole
This protocol describes a plausible method for the synthesis of 2-Iodothioanisole via S-methylation of 2-iodothiophenol.
Caption: Proposed experimental workflow for the synthesis of 2-Iodothioanisole.
Materials:
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2-Iodothiophenol (1.0 equiv.)
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Potassium Carbonate (K₂CO₃, 1.5 equiv.)
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Methyl Iodide (CH₃I, 1.2 equiv.)
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Dimethylformamide (DMF)
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Ethyl Acetate
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Water
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
Methodology:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-iodothiophenol and anhydrous potassium carbonate.
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Solvent Addition: Add dry DMF to the flask and stir the suspension.
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Reagent Addition: Slowly add methyl iodide to the stirring suspension at room temperature.
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Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Isolation: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure 2-Iodothioanisole.
In Vitro COX-2 Inhibition Assay Protocol
2-Iodothioanisole has been identified as a potential inhibitor of the COX-2 enzyme.[2] The following is a generalized protocol for assessing the inhibitory activity of a compound against COX-2.
Caption: Generalized workflow for determining the COX-2 inhibitory activity of a test compound.
Methodology:
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Reagent Preparation: Prepare solutions of recombinant human COX-2, assay buffer, heme cofactor, and the substrate arachidonic acid. Dissolve the test compound (2-Iodothioanisole) and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.
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Assay Plate Setup: In a 96-well plate, set up wells for 100% enzyme activity (enzyme, buffer, vehicle), background (inactivated enzyme), positive control (enzyme with Celecoxib), and the test compound at various concentrations.
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Pre-incubation: Add the enzyme, buffer, and heme to the appropriate wells. Then, add the test compound, positive control, or vehicle and pre-incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
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Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.
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Reaction and Termination: Incubate for a short, precise period (e.g., 2 minutes) at 37°C. Terminate the reaction by adding a stopping agent, such as a stannous chloride solution.[3]
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Detection: Quantify the amount of prostaglandin (e.g., PGE₂ or PGF₂α) produced. This is commonly done using an Enzyme-Linked Immunosorbent Assay (ELISA) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
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Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of 2-Iodothioanisole relative to the 100% activity control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Role in Signaling Pathways
As a COX-2 inhibitor, 2-Iodothioanisole is presumed to interfere with the arachidonic acid signaling pathway, which is central to inflammation and pain.
Caption: Simplified arachidonic acid pathway showing the role of COX enzymes.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostanoids. COX-1 is constitutively expressed and involved in physiological functions like maintaining the gastric lining. COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, leading to the production of prostaglandins that mediate pain and fever. Selective COX-2 inhibitors, such as 2-Iodothioanisole, are designed to specifically block the activity of the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[2]
